5-(Bromomethyl)-2-(3-fluorophenyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorocyclization of N-Propargylamides to Oxazoles
A study by Herszman, Berger, and Waldvogel (2019) presented a sustainable synthesis method for 5-fluoromethyl-2-oxazoles using electrochemistry, offering a green alternative to conventional reagent-based approaches (Herszman, Berger, & Waldvogel, 2019). This method could potentially be applied or adapted for the synthesis of 5-(Bromomethyl)-2-(3-fluorophenyl)oxazole, emphasizing environmentally friendly synthesis routes.
Synthesis and Polymerization Abilities of Oxazol-5-one Fluorophores
Research by Ozturk Urut et al. (2018) on new fluorescent oxazol-5-one fluorophores, including their synthesis, spectroscopic characterization, and polymerization abilities, suggests the utility of oxazole derivatives in developing light-emitting materials (Ozturk Urut et al., 2018). This could imply potential applications of this compound in materials science, particularly in the area of organic electronics or photonics.
Antimicrobial Screening of Fluorinated 1,2,4-Triazole and Oxazole Derivatives
A study by Rezki et al. (2017) on the synthesis and antimicrobial screening of novel 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chain demonstrated promising antimicrobial activity (Rezki et al., 2017). Although this research focused on triazole derivatives, the methodological approaches and findings could be relevant to the development of antimicrobial agents based on the oxazole ring system, including this compound.
Ring Oxidation of Oxazoles to Oxazolones
Arora et al. (2012) described the novel ring oxidation of 4- or 5-substituted 2H-oxazoles to 2-oxazolones, providing insights into metabolic transformations and potential synthetic applications (Arora, Philip, Huang, & Shu, 2012). This suggests that the metabolism and synthetic derivatization of compounds like this compound could be subjects of interest for pharmaceutical chemistry research.
Safety and Hazards
Properties
IUPAC Name |
5-(bromomethyl)-2-(3-fluorophenyl)-1,3-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO/c11-5-9-6-13-10(14-9)7-2-1-3-8(12)4-7/h1-4,6H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVNKHULZBTVPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(O2)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.